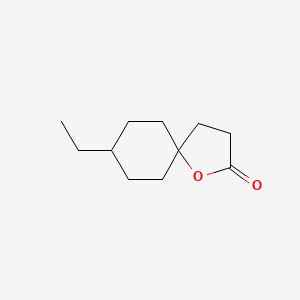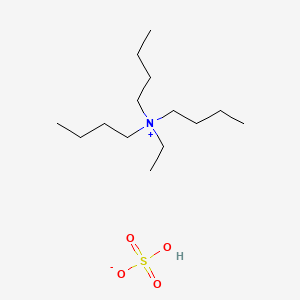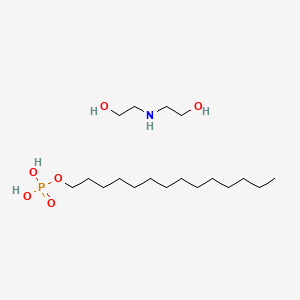
Adenosine, 8-bromo-2',3'-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 8-bromo-2’,3’-dideoxy- is a synthetic nucleoside analog where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by a bromine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 8-bromo-2’,3’-dideoxy- typically involves the bromination of 2’,3’-dideoxyadenosine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 8th position with a bromine atom. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of Adenosine, 8-bromo-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, 8-bromo-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of Adenosine, 8-bromo-2’,3’-dideoxy- include:
Nucleophiles: Such as thiols, amines, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleoside analogs, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
Adenosine, 8-bromo-2’,3’-dideoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new pharmaceuticals and biochemical assays.
Mecanismo De Acción
The mechanism of action of Adenosine, 8-bromo-2’,3’-dideoxy- involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The bromine atom at the 8th position can cause structural distortions in the nucleic acid, leading to inhibition of replication and transcription processes. This compound can also interact with various enzymes involved in nucleic acid metabolism, further affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the bromine atom at the 8th position.
8-Bromo-2’-deoxyadenosine: Contains a bromine atom at the 8th position but retains the hydroxyl groups at the 2’ and 3’ positions.
8-Bromo-2’,3’-dideoxyguanosine: Similar structure but with a guanine base instead of adenine.
Uniqueness
Adenosine, 8-bromo-2’,3’-dideoxy- is unique due to the presence of the bromine atom at the 8th position and the absence of hydroxyl groups at the 2’ and 3’ positions. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
| 121353-86-4 | |
Fórmula molecular |
C10H12BrN5O2 |
Peso molecular |
314.14 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-10-15-7-8(12)13-4-14-9(7)16(10)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,13,14)/t5-,6+/m0/s1 |
Clave InChI |
GJDDMLRZHBSEJS-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3N=C2Br)N |
SMILES canónico |
C1CC(OC1CO)N2C3=NC=NC(=C3N=C2Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






